1-[(3-Methylthiophen-2-YL)methyl]hydrazine
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Overview
Description
1-[(3-Methylthiophen-2-YL)methyl]hydrazine is a chemical compound that belongs to the class of hydrazines, which are characterized by the presence of the -NH-NH2 functional group. This compound features a thiophene ring substituted with a methyl group at the 3-position and a hydrazine moiety attached to the 2-position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-[(3-Methylthiophen-2-YL)methyl]hydrazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3-Methylthiophen-2-YL)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-[(3-Methylthiophen-2-YL)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-[(3-Methylthiophen-2-YL)methyl]hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[(3-Methylthiophen-2-YL)methyl]hydrazine can be compared with other thiophene derivatives and hydrazine compounds:
Thiophene Derivatives: Compounds like 3-methylthiophene and 2-acetylthiophene share the thiophene ring structure but differ in their substituents and functional groups.
Hydrazine Compounds: Hydrazine and phenylhydrazine are simpler hydrazine derivatives that lack the thiophene ring but exhibit similar reactivity due to the presence of the hydrazine moiety. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
887592-33-8 |
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Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(3-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-3-9-6(5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
DIQDUQTUAOQKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNN |
Origin of Product |
United States |
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